ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate

Aldose reductase inhibition Diabetes complications Cataract prevention

Ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate (CAS 280111-17-3; molecular formula C₁₃H₁₄N₂O₃; MW 246.26 g/mol) is a 1,2,4-oxadiazole heterocycle bearing a benzyl substituent at the 3-position and an ethyl acetate moiety at the 5-position. Predicted physicochemical properties include a boiling point of 394.1±52.0 °C, density of 1.187±0.06 g/cm³, and a pKa of −1.40±0.32.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 280111-17-3
Cat. No. B6612700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate
CAS280111-17-3
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=NO1)CC2=CC=CC=C2
InChIInChI=1S/C13H14N2O3/c1-2-17-13(16)9-12-14-11(15-18-12)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
InChIKeySLMFEPBZDHRLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate (CAS 280111-17-3) – Procurement-Relevant Identity, Physicochemical Profile, and Structural Context


Ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate (CAS 280111-17-3; molecular formula C₁₃H₁₄N₂O₃; MW 246.26 g/mol) is a 1,2,4-oxadiazole heterocycle bearing a benzyl substituent at the 3-position and an ethyl acetate moiety at the 5-position . Predicted physicochemical properties include a boiling point of 394.1±52.0 °C, density of 1.187±0.06 g/cm³, and a pKa of −1.40±0.32 . The compound is typically supplied at 97% purity in quantities from 1 g to 1 kg , and is also available as a research-grade small-molecule scaffold from specialized chemical suppliers . The 1,2,4-oxadiazole ring is recognized as a privileged scaffold in medicinal chemistry, with the 3-benzyl-5-acetate substitution pattern conferring distinct structure–activity relationship (SAR) properties relative to phenyl-, 4-methylphenyl-, or p-trifluoromethylphenyl-substituted analogs.

Why Closely Related 1,2,4-Oxadiazole Analogs Cannot Replace Ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate in Target-Focused Research


Substituting ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate with a phenyl, 4-methylphenyl, or p-trifluoromethylphenyl analog introduces profound SAR shifts that are target-dependent and can either abolish or enhance activity. In the aldose reductase (ALR2) system, lengthening the 3-phenyl group to a 3-benzyl moiety results in a general reduction of inhibitory potency [1]. Conversely, in acetylcholinesterase (AChE) inhibition, the benzyl substitution at position 3 can either cancel activity completely relative to phenyl [2] or, in a different chemical series, confer 1.55- to 125.47-fold greater potency than donepezil, outperforming both phenyl and p-trifluoromethylphenyl congeners [3]. The ethyl ester also distinguishes this compound from its free carboxylic acid analog (2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetic acid, CAS 55152-17-5), modulating solubility, membrane permeability, and serving as a latent prodrug handle. These SAR divergences mean that generic selection of any 1,2,4-oxadiazole-5-acetic acid derivative without explicit consideration of the 3-benzyl/5-ethyl ester combination will yield unpredictable biological outcomes and confound structure-activity studies.

Ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate – Quantitative Differentiation Evidence Against Closest Analogs


3-Benzyl vs. 3-Phenyl Substitution in 1,2,4-Oxadiazol-5-yl-acetic Acid Derivatives: Aldose Reductase (ALR2) Inhibitory Potency Reduction

In a systematic SAR study of 1,2,4-oxadiazol-5-yl-acetic acids as aldose reductase (ALR2) inhibitors, the phenyl group was identified as the preferred 3-substituent. Elongation of the 3-phenyl to a 3-benzyl moiety caused a general reduction in ALR2 inhibitory potency across multiple compound pairs [1]. The lead phenyl-substituted compound, 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid (7c), exhibited submicromolar ALR2 inhibition and demonstrated in vivo efficacy by preventing cataract development in galactosemic rats when administered topically as an eye-drop solution [1]. In contrast, compounds bearing a 3-benzyl group showed consistently lower potency. This SAR rule indicates that ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate and its hydrolysis product are disfavored for ALR2-targeted programs relative to the 3-phenyl (e.g., CAS 13715-47-4) or 3-(4-methoxyphenyl) analogs.

Aldose reductase inhibition Diabetes complications Cataract prevention

3-Benzyl vs. 3-Phenyl Substitution in 1,2,4-Oxadiazole-Based Anti-Alzheimer Agents: Acetylcholinesterase (AChE) Activity Abolition in One Series

In a series of 1,2,4-oxadiazole-based derivatives incorporating a purine scaffold at the 5-position, compound 13b with a 3-phenyl substituent displayed potent AChE inhibitory activity (IC₅₀ in the range of 0.0158–0.121 µM across the active series, with donepezil IC₅₀ = 0.123 µM as reference). Shifting the 3-phenyl ring to a 3-benzyl moiety (compound 13a) entirely cancelled the AChE inhibitory activity [1]. This demonstrates a target-specific SAR discontinuity: the addition of a single methylene spacer (phenyl → benzyl) can completely silence activity in specific chemical contexts. Researchers procuring this compound for AChE-targeted screening must be aware that the 3-benzyl substitution may be inactive in certain chemotypes while being potency-enhancing in others.

Acetylcholinesterase inhibition Alzheimer's disease Multi-target anti-AD agents

3-Benzyl as a Potency-Enhancing Substituent for AChE Inhibition in an Alternative 1,2,4-Oxadiazole Chemotype

In a distinct 1,2,4-oxadiazole series bearing hydrazide/hydrazone appendages at the 5-position, compounds with a 3-benzyl group (series 1b, 2b, 3b, 4b, 5b) exhibited higher AChE inhibitory activity than their 3-phenyl and 3-(p-trifluoromethylphenyl) counterparts [1]. Across the entire series, eleven benzyl-containing compounds showed IC₅₀ values ranging from 0.00098 to 0.07920 µM against AChE, representing 1.55- to 125.47-fold greater potency than donepezil (IC₅₀ = 0.12297 µM) [1]. Molecular docking indicated that the 3-benzyl group engages in productive arene–H interactions with Tyr341 in the AChE active site, mimicking the spatial occupancy of donepezil's piperidine ring, whereas phenyl and p-trifluoromethylphenyl substituents lacked this interaction [1]. This chemotype-dependent SAR establishes the 3-benzyl substitution as a key potency driver in appropriate molecular contexts.

Acetylcholinesterase inhibition Alzheimer's disease Structure–activity relationship

Ethyl Ester vs. Free Carboxylic Acid: Differential Physicochemical and Prodrug Properties

Ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate (MW 246.26 g/mol; predicted logP-enhancing ethyl ester) is the ester prodrug form of 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetic acid (CAS 55152-17-5; MW 218.21 g/mol; free carboxylic acid) . The ethyl ester exhibits a predicted boiling point of 394.1±52.0 °C, density of 1.187±0.06 g/cm³, and pKa of −1.40±0.32 . In contrast, the free acid (pKa ~4–5, typical for arylacetic acids) is ionized at physiological pH, which may limit passive membrane permeability. The ester form provides a reversible covalent modification handle for library synthesis and can be hydrolyzed in vivo or in vitro to release the active carboxylic acid, making it the preferred procurement choice when cellular permeability or synthetic versatility is required over the pre-hydrolyzed acid.

Prodrug design Physicochemical properties Membrane permeability

Supply Chain and Purity Differentiation: 97% Purity with Defined Packaging Tiers

Ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate is commercially supplied at 97% purity in packaging tiers of 1 g, 100 g, and 1 kg , with additional suppliers offering 50 mg ($315.00) and 0.5 g ($1,081.25) research-grade quantities . This multi-scale availability contrasts with the corresponding free acid (CAS 55152-17-5), which is less commonly stocked in bulk quantities from major suppliers. The established supply chain and defined purity specification reduce procurement risk and enable consistent SAR studies across different batch sizes.

Chemical procurement Purity specification Research-grade supply

Insecticidal Ester Application: 3-Benzyl-1,2,4-oxadiazole as a Pyrethroid Alcohol Component

In insecticidal pyrethroid ester compositions, 3-benzyl-5-hydroxymethyl-1,2,4-oxadiazole and its chloromethyl precursor serve as the alcohol portion of the ester, with the benzyl group at the 3-position explicitly listed among preferred substituents (alongside lower alkyl, substituted benzyl, furylmethyl, and cycloalkylmethyl variants) [1]. Ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate can function as a synthetic precursor to these insecticidal oxadiazole alcohols via reduction of the acetate ester to the corresponding hydroxymethyl derivative. This application domain is distinct from the medicinal chemistry use cases and is not accessible with 3-phenyl or 3-(p-trifluoromethylphenyl) analogs, which lack the specific benzyl lipophilicity and steric profile required for insecticidal pyrethroid alcohol optimization.

Insecticide chemistry Pyrethroid esters Agrochemical building blocks

Ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate – Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Negative-Control Building Block for ALR2 Inhibitor SAR Studies

In aldose reductase inhibitor programs, ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate or its hydrolyzed acid form serves as a critical negative-control compound. As established by La Motta et al. (2008), the 3-benzyl substitution consistently reduces ALR2 inhibitory potency relative to 3-phenyl analogs [1]. Researchers should procure this compound to define the upper boundary of tolerable substituent length at the 3-position and to validate that observed activity in lead compounds is indeed driven by the optimal 3-phenyl (or 3-(4-methoxyphenyl)) pharmacophore rather than non-specific effects.

Medicinal Chemistry: Potency-Enhancing Scaffold for Hydrazide/Hydrazone-Containing AChE Inhibitors

In AChE-targeted Alzheimer's disease programs employing hydrazide or N-acylhydrazone-containing 1,2,4-oxadiazole chemotypes, the 3-benzyl substitution is the preferred choice. The BMC Chemistry 2024 study demonstrates that 3-benzyl-substituted derivatives achieve IC₅₀ values as low as 0.00098 µM against AChE, outperforming both 3-phenyl and 3-(p-trifluoromethylphenyl) analogs and exceeding donepezil by up to 125-fold [2]. The benzyl group engages Tyr341 via arene–H interactions, replicating donepezil's spatial occupancy. Procurement of this specific 3-benzyl-5-acetate building block is essential for synthesizing and optimizing this chemotype.

Synthetic Chemistry: Versatile Ester Intermediate for Prodrug Design and Library Synthesis

The ethyl ester functionality of this compound enables its use as a transient protecting group or prodrug handle in medicinal chemistry campaigns. The ester can be hydrolyzed to the free carboxylic acid (CAS 55152-17-5) under mild conditions, or reduced to the corresponding alcohol for further derivatization . Unlike the pre-formed acid, the ester offers improved organic solubility, simplified chromatographic purification, and compatibility with a wider range of downstream coupling reactions (e.g., amide bond formation after hydrolysis). For parallel library synthesis, the 97% purity and multi-gram availability support high-throughput workflows.

Agrochemical Discovery: Pyrethroid Oxadiazole Ester Lead Optimization

In insecticide discovery programs targeting pyrethroid-like oxadiazole esters, the 3-benzyl substitution pattern is explicitly claimed as a preferred embodiment in foundational patent literature (US 3,956,498) [3]. Ethyl 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate can be elaborated via ester reduction and subsequent acylation with chrysanthemic acid derivatives to generate candidate insecticidal agents. The benzyl group's lipophilic and steric properties are integral to the alcohol portion's structure–activity profile, making this building block a non-substitutable starting material for this application.

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